REACTION_SMILES
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[CH3:10][C:11]([CH3:12])([C:13]#[CH:14])[OH:15].[CH3:55][N:56]([CH3:57])[CH:58]=[O:59].[CH:44]([NH:45][CH:46]([CH3:47])[CH3:48])([CH3:49])[CH3:50].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[Cu:52]([I:53])[I:54].[Pd:51].[c:16]1([C:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)=[C:24]([P:25]([CH:26]2[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]2)[CH:32]2[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37]2)[CH3:38])[cH:39][cH:40][cH:41][cH:42][cH:43]1>>[c:2]1([C:14]#[C:13][C:11]([CH3:10])([CH3:12])[OH:15])[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=C(c1ccccc1)c1ccccc1)P(C1CCCCC1)C1CCCCC1
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Name
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Type
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product
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Smiles
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CC(C)(O)C#Cc1ccc(C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |